physicochemical properties of 2-Methylisoindolin-4-amine
physicochemical properties of 2-Methylisoindolin-4-amine
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methylisoindolin-4-amine
Introduction
In the landscape of modern drug discovery, the isoindoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. 2-Methylisoindolin-4-amine (CAS No. 122993-59-3) represents a key exemplar of this class—an aromatic amine whose potential as a building block in medicinal chemistry necessitates a thorough understanding of its fundamental physicochemical properties. These properties are not mere data points; they are the critical determinants of a molecule's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2]
This guide provides a comprehensive framework for the systematic physicochemical profiling of 2-Methylisoindolin-4-amine. Moving beyond a simple data sheet, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines not only what to measure but why each parameter is crucial and how to execute the necessary experiments with scientific rigor. By adopting the methodologies detailed herein, research teams can build a robust data package that de-risks development and enables informed decision-making in the progression of drug candidates.[3][4]
Section 1: Molecular Identity and Structural Attributes
The foundational step in any characterization is confirming the identity and basic structural features of the molecule.
-
IUPAC Name: 2-methyl-2,3-dihydro-1H-isoindol-4-amine
-
CAS Number: 122993-59-3[5]
-
Molecular Formula: C₉H₁₂N₂
-
Molecular Weight: 148.21 g/mol
The structure combines a bicyclic isoindoline core with a primary aromatic amine, features that dictate its chemical personality—particularly its basicity and potential for hydrogen bonding.
Caption: Chemical structure of 2-Methylisoindolin-4-amine.
Section 2: Core Physicochemical Properties: A Strategic Overview
Achieving the right balance of physicochemical properties is paramount for a successful drug candidate.[1] Properties such as solubility, ionization (pKa), and lipophilicity are interdependent and collectively influence a compound's journey to its biological target.
| Property | Symbol(s) | Importance in Drug Discovery |
| Aqueous Solubility | S | Essential for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms. Poor solubility is a primary cause of drug attrition.[1][2] |
| Acidity Constant | pKa | Determines the charge state of the molecule at a given pH. This impacts solubility, membrane permeability, and binding to the target receptor.[4][6] |
| Lipophilicity | LogP, LogD | Measures the affinity of a molecule for a lipid-like environment. It is a key predictor of membrane permeability, but excessive lipophilicity can lead to poor solubility and high metabolism.[1] |
| Purity & Identity | - | Confirms that the correct molecule is being tested and quantifies the level of impurities, which could have their own biological or toxicological effects. |
Section 3: Experimental Protocols for Characterization
This section provides validated, step-by-step protocols for determining the critical .
Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method determines thermodynamic solubility, representing the true equilibrium saturation point of the compound. This is the gold standard for understanding a compound's intrinsic solubility, which directly influences its potential for oral absorption and the maximum achievable concentration in formulations.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Add an excess amount of solid 2-Methylisoindolin-4-amine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[7]
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification:
-
Prepare a series of calibration standards of 2-Methylisoindolin-4-amine at known concentrations.
-
Analyze the supernatant and the standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9]
-
The concentration of the saturated solution is determined by comparing its peak area to the calibration curve. This value is the aqueous solubility.
-
pKa Determination (Potentiometric Titration)
Causality: As an amine, 2-Methylisoindolin-4-amine is basic and will be protonated at acidic pH. Potentiometric titration is a robust method to measure the pKa, the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral form.[6] This value is critical for predicting its behavior throughout the pH gradient of the GI tract.
Caption: Ionization equilibrium of 2-Methylisoindolin-4-amine.
Detailed Protocol:
-
Solution Preparation: Accurately prepare a solution of 2-Methylisoindolin-4-amine (e.g., 0.05 M) in deionized water or a water/co-solvent mixture if solubility is low.[10]
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.[10]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, corresponding to the pH at the half-equivalence point.
Analytical Characterization (HPLC, NMR, MS)
Causality: A suite of analytical techniques is required to unambiguously confirm the structure and assess the purity of the compound. Each technique provides orthogonal, complementary information.
A. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the sample by separating it from any impurities. It is also the basis for quantification in solubility assays. Aromatic amines are well-suited for reverse-phase HPLC.[8][11]
-
Typical Protocol:
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).[9]
-
Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure by observing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shifts, splitting patterns, and integrations of the peaks provide a detailed map of the molecule's connectivity.[12][13]
-
Typical Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the observed spectra with the expected shifts and patterns for the proposed structure of 2-Methylisoindolin-4-amine. 2D NMR experiments (like COSY and HSQC) can be used for unambiguous assignment.[13]
-
C. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound. The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which can be a useful initial check.[14]
-
Typical Protocol:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, which will protonate the basic amine to form the [M+H]⁺ ion.
-
Analysis: The mass-to-charge ratio (m/z) of the most abundant ion should correspond to the calculated molecular weight of the protonated molecule (148.21 + 1.01 = 149.22). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Section 4: Data Synthesis and Application
The experimentally determined data should be compiled and interpreted within the context of established drug discovery guidelines, such as Lipinski's "Rule of Five".[1][4] This framework helps to assess the "drug-likeness" of a compound and predict its potential for good oral bioavailability.
Caption: Influence of physicochemical properties on ADME.
Summary Data Table for 2-Methylisoindolin-4-amine:
| Parameter | Value (Experimentally Determined) | Lipinski Guideline | Assessment |
| Molecular Weight (MW) | 148.21 g/mol (Calculated) | ≤ 500 Da | Pass. The low molecular weight is favorable for absorption and diffusion.[6] |
| LogP (Calculated) | To be determined | ≤ 5 | Prediction: Given the structure, the LogP is expected to be low to moderate, likely falling within the acceptable range. Experimental verification is essential. |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Pass. The single hydrogen bond donor group is well within the guideline. |
| Hydrogen Bond Acceptors | 2 (N from amine, N from ring) | ≤ 10 | Pass. The number of hydrogen bond acceptors is low, which is favorable for membrane permeability. |
| Aqueous Solubility (pH 7.4) | To be determined | - | Prediction: The presence of the basic amine suggests that solubility will be pH-dependent. At pH 7.4, a significant fraction will be neutral, but some solubility is expected due to the polar amine. |
| pKa | To be determined | - | Prediction: The aromatic amine is expected to be a weak base. The exact pKa will dictate the charge state in the gut (pH 1.5-8.0) and blood (pH 7.4).[4] |
Conclusion
The comprehensive physicochemical characterization of 2-Methylisoindolin-4-amine, as outlined in this guide, is a non-negotiable prerequisite for its advancement in any drug discovery program. By systematically applying these robust experimental protocols, researchers can generate a high-quality, reliable dataset. This data package will not only define the molecule's fundamental properties but will also provide critical insights into its potential ADME profile, guide formulation strategies, and ultimately enable a more efficient and successful path from chemical entity to clinical candidate.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.
- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). RA Journal of Applied Research.
- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Jay C. McLaughlin.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001). PubMed.
- Kapadia, A. B. (n.d.). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Index Copernicus.
- What are the physicochemical properties of drug? (2023). LookChem.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.).
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- 122993-59-3|2-Methylisoindolin-4-amine|BLD Pharm. (n.d.). BLD Pharm.
- Amine Unknowns. (n.d.). Unknown Source.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Unknown Source.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online.
- 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. (n.d.).
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).
- Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). DOI.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source.
- Simple Method for the Estimation of pKa of Amines†. (n.d.). Unknown Source.
- Spectroscopic and analytical data for isoindolinone derivatives 1 Electronic Supplementary Material (ESI) for New Journal of Che. (n.d.). Royal Society of Chemistry.
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
- Amines and Amides: Properties Lab Manual. (n.d.). Studylib.
- Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). PubMed.
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (n.d.). MDPI.
- 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (n.d.).
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
- Simple Method for the Estimation of pKa of Amines. (2014).
- Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annul
- 58446-53-0|4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione. (n.d.). BLDpharm.
- 2-Ethyl-4-methylisoindole. (2025). PubChem.
- (2R)-2-methylindoline-4-carboxylic acid. (2026). PubChem.
- Synthesis of isoindolines. (n.d.). Organic Chemistry Portal.
- 2-Methylindoline. (n.d.). NIST WebBook.
- 2-METHYLISOINDOLIN-4-AMINE | 122993-59-3. (n.d.). ChemicalBook.
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. (n.d.). PubChem.
- 2-Methylpyrimidin-4-amine. (n.d.). PubChem.
- Preparation method of 2-methylindoline. (n.d.).
- 2-Methylisoindoline. (2025). PubChem.
- Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Preparation of N-amino compounds. (n.d.).
- Physical Properties of Amines. (n.d.). BYJU'S.
- Principles of Drug Action 1, Spring 2005, Amines. (2005). Unknown Source.
- 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047. (n.d.). Loba Chemie.
- 24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. rajournals.in [rajournals.in]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. 2-METHYLISOINDOLIN-4-AMINE | 122993-59-3 [chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]






